![molecular formula C25H36N2O B14313695 (E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene CAS No. 114438-51-6](/img/structure/B14313695.png)
(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene is an organic compound that belongs to the class of azobenzenes Azobenzenes are characterized by the presence of a diazene group (N=N) connected to two aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene typically involves the following steps:
Formation of the diazene group: This can be achieved through the reaction of aniline derivatives with nitrous acid, followed by coupling with another aromatic compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the diazene group can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate electrophilic aromatic substitution.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene has several scientific research applications:
Materials Science: Used in the development of photoresponsive materials and liquid crystals.
Chemistry: Serves as a model compound for studying the behavior of azobenzenes in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a photoswitchable molecule in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of (E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene involves the interaction of the diazene group with molecular targets. The compound can undergo photoisomerization, where exposure to light causes a reversible change in its structure from the trans (E) to the cis (Z) form. This photoisomerization can affect the compound’s interaction with biological molecules and its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: The parent compound of the azobenzene family, lacking the dodecyloxy and methyl groups.
Disperse Orange 3: A commercially used azobenzene dye with different substituents on the aromatic rings.
4-(Dodecyloxy)azobenzene: Similar to (E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene but without the methyl group on the second aromatic ring.
Uniqueness
This compound is unique due to the presence of both the dodecyloxy and methyl groups, which can influence its chemical properties, reactivity, and potential applications. The combination of these substituents can enhance the compound’s solubility, stability, and photoresponsive behavior, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
114438-51-6 |
|---|---|
Fórmula molecular |
C25H36N2O |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
(4-dodecoxyphenyl)-(4-methylphenyl)diazene |
InChI |
InChI=1S/C25H36N2O/c1-3-4-5-6-7-8-9-10-11-12-21-28-25-19-17-24(18-20-25)27-26-23-15-13-22(2)14-16-23/h13-20H,3-12,21H2,1-2H3 |
Clave InChI |
WZUXGKRMTBGFSY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


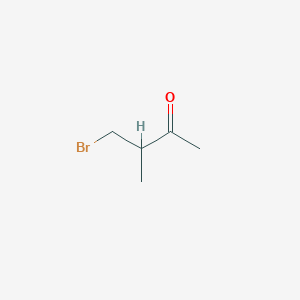
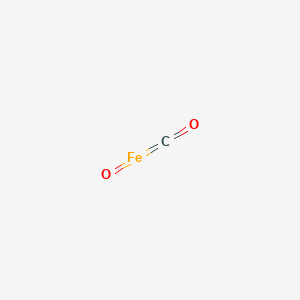
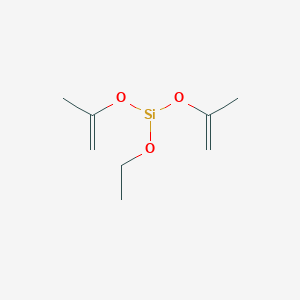
![Benzoic acid;4-[dichloro(phenyl)methyl]phenol](/img/structure/B14313628.png)
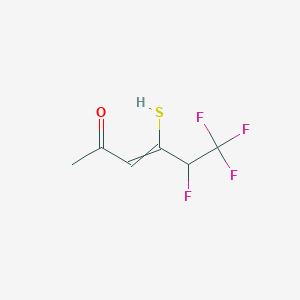
![5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B14313649.png)
![2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde](/img/structure/B14313651.png)
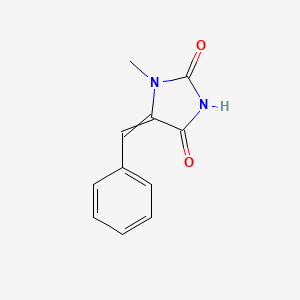

![N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B14313661.png)
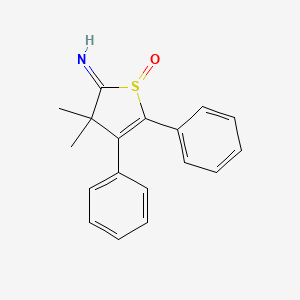
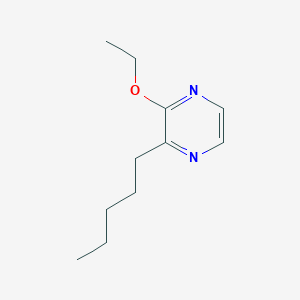
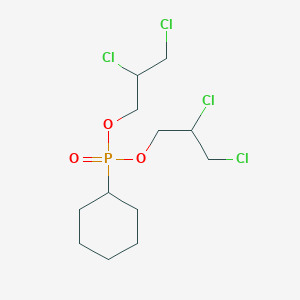
![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)
